Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-
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Overview
Description
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-, also known as Foeniculin, is an organic compound with the molecular formula C14H18O and a molecular weight of 202.2921 g/mol . This compound is characterized by a benzene ring substituted with a methoxy group and a 3-methyl-2-butenyl group. It is a derivative of benzene and is known for its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- typically involves the substitution of a benzene derivative with a 3-methyl-2-butenyl group. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes a reaction with an electrophile to introduce the desired substituents . The reaction conditions often include the use of a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Industry: It can be used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and 3-methyl-2-butenyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction and metabolic processes, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Benzene, (3-methyl-2-butenyl)-: This compound lacks the methoxy group present in Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-.
1-methyl-4-(2-butyl)benzene: This compound has a different alkyl substituent compared to Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-.
Uniqueness
The presence of both a methoxy group and a 3-methyl-2-butenyl group in Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- makes it unique compared to other benzene derivatives. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
4957-18-0 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-methoxy-4-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h4,6-9H,5H2,1-3H3 |
InChI Key |
LRTREECNIUHJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
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